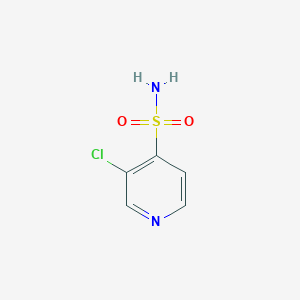

3-Chloropyridine-4-sulfonamide

Description

Overview of Sulfonamide Chemistry and its Research Context

Sulfonamides, organosulfur compounds containing the -SO2NH2 functional group, have a storied history in medicinal chemistry, famously known as the first class of synthetic antimicrobial agents. nih.govajchem-b.com Their initial impact on treating bacterial infections paved the way for extensive research into their chemical properties and biological activities. nih.govajchem-b.com Beyond their antimicrobial effects, sulfonamides exhibit a wide range of pharmacological properties, including anti-inflammatory, antiviral, antidiabetic, and anticancer activities. ajchem-b.comresearchgate.net This broad spectrum of bioactivity is attributed to the ability of the sulfonamide group to mimic or compete with natural substrates of various enzymes. nih.govcymitquimica.com In synthetic chemistry, sulfonamides are valued as stable and versatile intermediates, readily undergoing modifications to produce a vast array of derivatives with tailored properties. acs.orgthieme-connect.com

Historical Context of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a heterocyclic aromatic compound, was first isolated from coal tar in the mid-19th century. numberanalytics.com Its unique structure, a benzene (B151609) ring with one CH group replaced by a nitrogen atom, imparts distinct chemical properties, including basicity and a susceptibility to nucleophilic substitution. atamanchemicals.com The development of synthetic methods for pyridine and its derivatives, such as the Hantzsch pyridine synthesis and the Chichibabin reaction, propelled their use in various fields. wikipedia.org Pyridine derivatives are integral components of numerous natural products, pharmaceuticals, and agrochemicals, highlighting their importance in modern chemistry. numberanalytics.comresearchgate.net The pyridine ring is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets. numberanalytics.commdpi.com

Role of 4-Chloropyridine-3-sulfonamide (B47618) as a Pivotal Synthetic Intermediate and Research Scaffold

Within the broader class of pyridine sulfonamides, 4-Chloropyridine-3-sulfonamide has emerged as a particularly important compound. Its structure, featuring a chlorine atom at the 4-position and a sulfonamide group at the 3-position of the pyridine ring, makes it a valuable intermediate for the synthesis of more complex molecules. cymitquimica.comsigmaaldrich.com The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at this position. mdpi.com This reactivity has been exploited in the synthesis of numerous compounds with diverse biological activities.

For instance, 4-Chloropyridine-3-sulfonamide is a key precursor in the synthesis of torasemide, a loop diuretic. google.com It also serves as a starting material for the creation of novel compounds with potential applications as antifungal agents, carbonic anhydrase inhibitors, and even agents with anti-trypanosomal activity. mdpi.commdpi.com The versatility of this compound as a synthetic building block underscores its significance in medicinal and chemical research.

Scope and Research Trajectory of 4-Chloropyridine-3-sulfonamide Studies

Research involving 4-Chloropyridine-3-sulfonamide is multifaceted, spanning from the development of efficient synthetic methodologies to the exploration of the biological activities of its derivatives. Studies have focused on optimizing the synthesis of the parent compound itself, aiming for higher yields and purity. google.comgoogle.com A significant area of investigation involves the nucleophilic substitution of the chlorine atom to generate libraries of 4-substituted pyridine-3-sulfonamide (B1584339) derivatives. mdpi.commdpi.com

These derivatives are then screened for a variety of biological activities. A notable research trajectory has been the investigation of these compounds as carbonic anhydrase inhibitors, with some derivatives showing potent and selective inhibition of cancer-related isoforms. mdpi.comnih.gov Furthermore, research has explored the potential of these compounds as antifungal agents and their application in targeting other disease-relevant enzymes. mdpi.com The ongoing research into 4-Chloropyridine-3-sulfonamide and its derivatives continues to yield new insights into their chemical reactivity and therapeutic potential.

Chemical and Physical Properties of 3-Chloropyridine-4-sulfonamide

| Property | Value | Source |

| Molecular Formula | C5H5ClN2O2S | nih.gov |

| Molecular Weight | 192.62 g/mol | nih.gov |

| Appearance | Solid | fluorochem.co.uk |

| Melting Point | 150-155 °C | chemicalbook.com |

| Solubility | Soluble in polar solvents. Slightly soluble in DMSO and Methanol. | cymitquimica.comchemicalbook.com |

| pKa | 9.01 ± 0.60 (Predicted) | chemicalbook.com |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. A common starting material is 4-hydroxypyridine-3-sulfonic acid. google.com This is converted to the key intermediate, 4-chloropyridine-3-sulfonyl chloride. google.com This intermediate is then reacted with ammonia (B1221849) to yield the final product, this compound. google.comgoogle.com

A patented process describes the addition of (3-sulfonylchloride-4-chloro)pyridine to an organic solvent like t-butyl methyl ether, followed by the addition of aqueous ammonium (B1175870) hydroxide. google.com This method is reported to produce this compound in high yield (around 74%) and purity (93-97%). google.com

Another synthetic route involves the reaction of 4-chloropyridine-3-sulfonamide with aqueous ammonia in a sealed tube at 150°C to produce 4-aminopyridine-3-sulfonamide. prepchem.com While this demonstrates a reaction of the chloro- group, it also highlights the conditions that can be used to modify the parent compound.

Research Applications of this compound Derivatives

The true value of this compound in research lies in its role as a scaffold for generating a diverse range of derivatives with significant biological activities.

| Application Area | Description of Research | Key Findings | Source |

| Carbonic Anhydrase Inhibition | Derivatives were synthesized and tested for their ability to inhibit various isoforms of carbonic anhydrase (CA), including those associated with cancer (hCA IX and hCA XII). | Many derivatives showed potent, nanomolar-level inhibition of hCA IX and hCA XII, with high selectivity over other isoforms. | mdpi.comnih.gov |

| Antifungal Activity | Novel pyridine-based sulfonamides were synthesized and evaluated for their activity against various fungal strains. | Certain derivatives, particularly those incorporating a 1,2,4-triazole (B32235) moiety, exhibited significant antifungal activity, in some cases greater than the standard drug fluconazole. | mdpi.com |

| Antidiabetic Agents | The compound is a precursor for synthesizing sulfonylureas, a class of drugs used to manage type 2 diabetes. | Derivatives have been explored for their potential to enhance insulin (B600854) secretion. | eurjchem.com |

| Anti-inflammatory and Antipyretic Drugs | Derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. | Some compounds showed potential to reduce inflammation and fever. | |

| Antiviral Activity | Pyridine-based sulfonamides incorporating benzothiazole (B30560) and benzimidazole (B57391) moieties were synthesized and tested against various viruses. | Two compounds demonstrated significant viral reduction against HSV-1 and CBV4 and also showed inhibitory activity against Hsp90α protein. | acs.org |

| Antituberculosis Agents | The 4-chloro substituted pyridine ring has been incorporated into spectinamide analogs to study their antituberculosis activity. | The 4-chloro analog was found to be the most active in its subset, indicating a preference for electron-withdrawing groups at this position. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2O2S |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

3-chloropyridine-4-sulfonamide |

InChI |

InChI=1S/C5H5ClN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |

InChI Key |

MEWAHPNIBYWQQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1S(=O)(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Chloropyridine 3 Sulfonamide

Synthesis of Key Precursors to 4-Chloropyridine-3-sulfonamide (B47618)

The formation of 4-Chloropyridine-3-sulfonamide relies on the successful synthesis of critical precursors. This section details the preparation of 4-Hydroxypyridine-3-sulfonic Acid and its subsequent conversion to the highly reactive 4-Chloropyridine-3-sulfonyl Chloride.

Preparation of 4-Hydroxypyridine-3-sulfonic Acid

The synthesis of 4-Hydroxypyridine-3-sulfonic Acid is a foundational step, typically achieved through the sulfonation of 4-hydroxypyridine (B47283). In a common procedure, 4-hydroxypyridine is added portion-wise to fuming sulfuric acid (20% SO₃) in the presence of a mercury sulfate (B86663) catalyst. mdpi.com The mixture is initially cooled in an ice bath to control the exothermic reaction, maintaining a temperature below 25°C. mdpi.com Following the addition, the reaction mixture is gradually heated to a high temperature, around 190°C, and stirred for several hours to ensure the completion of the sulfonation process. mdpi.com

Upon cooling, the product is precipitated by carefully pouring the reaction mixture into an industrial solvent like ethanol. mdpi.com The resulting slurry is stirred in an ice bath to maximize precipitation before being filtered. The collected solid is washed with additional cold solvent and dried under a vacuum to yield 4-Hydroxypyridine-3-sulfonic acid as a white solid. mdpi.com This process has been reported to achieve yields of approximately 70.84%. mdpi.com This intermediate is often used in the next synthetic step without requiring further purification. mdpi.com 4-Hydroxy-3-pyridinesulfonic acid serves as a crucial synthetic intermediate for various chemical processes, including the preparation of potential α1-adrenergic receptor antagonists. chemdad.com

| Reactant | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxypyridine | Fuming sulfuric acid (20% SO₃), Mercury sulfate | Initial temp. <25°C, heated to 190°C for 10 hours | 70.84% | mdpi.com |

Derivatization to 4-Chloropyridine-3-sulfonyl Chloride

The conversion of 4-Hydroxypyridine-3-sulfonic Acid to 4-Chloropyridine-3-sulfonyl Chloride is a critical chlorination step that activates the molecule for subsequent amination. This transformation involves the replacement of both the hydroxyl group on the pyridine (B92270) ring and the hydroxyl group of the sulfonic acid moiety with chlorine atoms.

One established method involves heating the sulfonic acid precursor with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). mdpi.com The mixture is heated to approximately 120°C for several hours. After the reaction, the excess phosphorus oxychloride is removed under reduced pressure to yield the crude 4-Chloropyridine-3-sulfonyl Chloride as an oil. mdpi.com

An alternative and widely documented process utilizes a mixture of phosphorus oxychloride and phosphorus trichloride (B1173362) (PCl₃), followed by the introduction of chlorine gas. innospk.comcymitquimica.com In this procedure, 4-hydroxypyridine-3-sulfonic acid is heated to reflux in the presence of POCl₃ and PCl₃. Chlorine gas is then passed through the mixture over several hours, which gradually increases the reaction temperature. innospk.comcymitquimica.com After an extended period under reflux, the excess reagents are distilled off under a vacuum. The residue is then taken up in an organic solvent, such as ethylene (B1197577) chloride or toluene (B28343), and washed with water to remove impurities. innospk.comcymitquimica.com Evaporation of the solvent yields 4-chloropyridine-3-sulfonyl chloride in nearly quantitative amounts. innospk.comcymitquimica.com

| Starting Material | Chlorinating Agents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxypyridine-3-sulfonic Acid | Phosphorus pentachloride, Phosphorus oxychloride | Heated to 120°C for 5 hours | Not specified, used directly | mdpi.com |

| 4-Hydroxypyridine-3-sulfonic Acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine gas | Reflux for ~24 hours, temp. increasing to ~110°C | Practically quantitative | innospk.comcymitquimica.com |

Direct Synthesis of 4-Chloropyridine-3-sulfonamide

The direct synthesis of the target compound, 4-Chloropyridine-3-sulfonamide, is achieved through the reaction of the sulfonyl chloride precursor with an ammonia (B1221849) source. This process, known as ammonolysis, is a crucial step in forming the sulfonamide functional group.

Ammonolysis Reactions of 4-Chloropyridine-3-sulfonyl Chloride

The ammonolysis of 4-Chloropyridine-3-sulfonyl Chloride is typically carried out by introducing the sulfonyl chloride intermediate to a source of ammonia. One method involves adding the crude 4-Chloropyridine-3-sulfonyl Chloride to a mixture of ice-cold concentrated ammonia and dichloromethane. mdpi.com The reaction is stirred at a low temperature to control its reactivity.

Another approach involves dissolving the sulfonyl chloride in a solvent like toluene and adding it to a cooled aqueous ammonia solution. cymitquimica.com The reaction is stirred vigorously for several hours while maintaining a basic pH, often around 9. google.com The product, 4-Chloropyridine-3-sulfonamide, precipitates out of the solution as a solid. google.com The solid is then collected by filtration, washed with water to remove any remaining salts, and subsequently with an organic solvent like toluene before being dried. google.com

Optimized Reaction Conditions for Enhanced Yield and Purity

Optimizing the conditions for the ammonolysis reaction is key to achieving high yields and purity of 4-Chloropyridine-3-sulfonamide. The temperature of the reaction is a critical parameter; carrying out the addition of the sulfonyl chloride at low temperatures (e.g., in an ice bath) helps to minimize side reactions. mdpi.com

Maintaining the pH of the reaction mixture is also important. A patent describes a procedure where the pH is kept at approximately 9 throughout the reaction, which is stirred for about 9 hours after the initial addition. google.com This careful control of pH ensures the complete reaction and precipitation of the product.

Post-reaction workup is also vital for purity. Washing the filtered product thoroughly with water is necessary to remove any inorganic byproducts. google.com A final wash with an organic solvent helps to remove non-polar impurities. These optimized procedures can lead to high yields, with reports of approximately 83-84%, and excellent purity levels, often exceeding 99% as determined by HPLC. google.com The resulting 4-chloropyridine-3-sulfonamide is described as a pale yellow or off-white solid with a melting point of around 153°C (with decomposition). google.com

| Reactant | Reagents/Solvents | Key Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| 4-Chloropyridine-3-sulfonyl Chloride | Concentrated ammonia, Dichloromethane | Stirred at 20-25°C | 67.42% (two-step) | Not specified | mdpi.com |

| 4-Chloropyridine-3-sulfonyl Chloride | Aqueous ammonia, Toluene | pH ~9, stirred for 9 hours | ~83-84% | 99.7% | google.com |

Advanced Derivatization Strategies of the Pyridine Core

4-Chloropyridine-3-sulfonamide is a versatile building block, primarily due to the reactivity of the chlorine atom at the 4-position of the pyridine ring. innospk.comcymitquimica.com This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups and the synthesis of diverse molecular architectures.

A significant derivatization strategy involves the displacement of the chloro group with nitrogen nucleophiles. For instance, reacting 4-chloropyridine-3-sulfonamide with sodium azide (B81097) leads to the formation of 4-azidopyridine-3-sulfonamide. mdpi.com This azide derivative is a valuable intermediate for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the synthesis of a library of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives by reacting the azide with various terminal alkynes. mdpi.com

Furthermore, 4-chloropyridine-3-sulfonamide serves as a key reactant in the preparation of heterocyclic 4-substituted pyridine-3-sulfonamide (B1584339) derivatives that have been investigated as inhibitors of carbonic anhydrase, a zinc-containing enzyme. chemdad.cominnospk.comcymitquimica.com The substitution of the chlorine atom with different amines or other nucleophiles is a common strategy to modify the compound's biological activity. mdpi.com These derivatization strategies highlight the importance of 4-chloropyridine-3-sulfonamide as a versatile scaffold in medicinal chemistry and drug discovery. innospk.com

Nucleophilic Aromatic Substitution at the 4-Position of the Pyridine Ring

The chlorine atom at the 4-position of the 4-chloropyridine-3-sulfonamide ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen atom and the sulfonamide group makes the pyridine ring electron-deficient, particularly at the C-2 and C-4 positions. stackexchange.comyoutube.com This electronic characteristic facilitates the attack of nucleophiles, leading to the displacement of the chloride leaving group. youtube.comlibretexts.org The reaction proceeds through a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The stability of this intermediate, which allows the negative charge to be delocalized onto the electronegative nitrogen atom, is a key factor driving the reaction at the 4-position. stackexchange.com This reactivity is a cornerstone for introducing a wide variety of substituents and creating large arrays of derivatives from a single starting compound. mdpi.com

A common strategy to modify 4-chloropyridine-3-sulfonamide is the introduction of various heterocyclic systems via nucleophilic aromatic substitution. This approach has been successfully used to synthesize compounds with diverse pharmacological profiles.

Triazoles: While 1,2,3-triazoles are typically introduced via cycloaddition reactions (see section 2.3.2), other nitrogen-containing heterocycles can be directly coupled. For instance, the reaction of 4-chloropyridine-3-sulfonamide with a suitable nitrogen nucleophile of a pre-formed heterocyclic ring serves as a direct method for creating C-N bonds.

Piperazines: Piperazine (B1678402) and its derivatives are widely used nucleophiles in SNAr reactions with 4-chloropyridine-3-sulfonamide. The secondary amine of the piperazine ring readily attacks the C-4 position of the pyridine ring. For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds under reflux in acetonitrile (B52724), demonstrating the facility of this substitution on an activated pyridine ring. nih.gov This reaction is similarly applicable to 4-chloropyridine-3-sulfonamide to generate 4-(piperazin-1-yl)pyridine-3-sulfonamide derivatives, which can be further functionalized. nih.gov One notable example led to the synthesis of N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, a compound that exhibited significant anticancer activity. nih.gov

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| Piperazine | Acetonitrile, Reflux | 4-(Piperazin-1-yl)pyridine-3-sulfonamide | 65% (analogy) | nih.gov |

| 4-(3,4-dichlorophenyl)piperazine | Not specified | 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Not specified | nih.gov |

Aniline (B41778) and its substituted derivatives can also serve as effective nucleophiles to displace the chlorine atom at the 4-position. This reaction provides a direct route to 4-(phenylamino)pyridine-3-sulfonamide scaffolds. These compounds are of interest in various therapeutic areas. The reaction typically requires heating and may be facilitated by a base to deprotonate the aniline nitrogen, increasing its nucleophilicity. The resulting diarylamine structure is a key feature in many biologically active molecules.

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

| 3-Methylaniline | Not specified | 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide | Not specified | chemdad.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Derivatization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful and versatile method for derivatizing the 4-chloropyridine-3-sulfonamide core. mdpi.comnih.gov This strategy involves a two-step process.

Azide Formation : First, the chlorine at the 4-position is substituted with an azide group through a nucleophilic aromatic substitution reaction with sodium azide (NaN₃). This reaction is typically carried out in a solvent mixture like DMF/H₂O at an elevated temperature, yielding 4-azidopyridine-3-sulfonamide. mdpi.com

Cycloaddition : The resulting azide intermediate is then reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst. This cycloaddition is highly efficient and regioselective, exclusively producing the 1,4-disubstituted 1,2,3-triazole ring. mdpi.comfrontiersin.org The reaction is often carried out in anhydrous acetonitrile at room temperature, using copper(I) iodide as the catalyst and an amine base like triethylamine (B128534). mdpi.com

This methodology allows for the introduction of a vast range of substituents (R groups) onto the pyridine-3-sulfonamide scaffold, facilitating the exploration of structure-activity relationships. mdpi.com The resulting 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives have been extensively investigated as inhibitors of carbonic anhydrase. mdpi.comnih.gov

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

| 1. Azide Substitution | 4-Chloropyridine-3-sulfonamide, NaN₃ | DMF/H₂O, 90 °C, 3 h | 4-Azidopyridine-3-sulfonamide | Not specified | mdpi.com |

| 2. CuAAC Reaction | 4-Azidopyridine-3-sulfonamide, Terminal Alkyne (HC≡C–R) | CuI, Et₃N, Anhydrous Acetonitrile, N₂, r.t., 16 h | 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides | 29–65% | mdpi.com |

Modifications via the Sulfonamide Moiety

Beyond substitutions at the pyridine ring, the sulfonamide group (-SO₂NH₂) itself offers a handle for further chemical modification. The protons on the sulfonamide nitrogen are acidic, allowing it to act as a nucleophile in various reactions, most notably with electrophiles like isocyanates. frontiersrj.com

The reaction of a sulfonamide with an isocyanate yields a sulfonylurea derivative. vjst.vn This class of compounds is well-known in medicinal chemistry. researchgate.net The synthesis involves the nucleophilic addition of the sulfonamide nitrogen to the electrophilic carbonyl carbon of the isocyanate. dergipark.org.trresearchgate.net This transformation is typically performed in the presence of a base, such as potassium carbonate, which deprotonates the sulfonamide to form a more potent nucleophile. nih.govresearchgate.net

A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides have been synthesized by reacting the parent 4-substituted pyridine-3-sulfonamides with various aryl isocyanates. nih.gov The starting sulfonamides, prepared via nucleophilic substitution on 4-chloropyridine-3-sulfonamide, undergo reaction with the isocyanate (Ar-N=C=O) in a solvent like DMF with potassium carbonate as the base. nih.govresearchgate.net This method provides a straightforward route to a wide range of sulfonylurea derivatives with potential anticancer activity. nih.gov

| Sulfonamide Reactant | Isocyanate Reactant | Reagents and Conditions | Product Class | Reference |

| 4-Substituted pyridine-3-sulfonamides | Aryl isocyanates | K₂CO₃ | 4-Substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides | nih.govresearchgate.net |

| 4-Aminobenzamide | 4-Chlorophenylisocyanate or 4-Methylphenylisocyanate | K₂CO₃, DMF | Sulfonylurea derivatives | dergipark.org.tr |

Multi-step Reaction Pathways for Complex Derivative Synthesis

The strategic location of the chloro and sulfonamide groups on the pyridine ring makes 4-chloropyridine-3-sulfonamide a versatile precursor for the synthesis of more complex heterocyclic derivatives through multi-step reaction pathways. innospk.comchemicalbook.comnaarini.com These pathways often involve initial substitution at the C-4 position, followed by modifications of the sulfonamide group or further reactions on the newly introduced substituent. Such methodologies are crucial in medicinal chemistry for developing novel therapeutic agents.

Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry

A prominent multi-step pathway involves the synthesis of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide derivatives. This modern synthetic approach leverages the efficiency and specificity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.com

The synthesis begins with a nucleophilic substitution reaction where 4-chloropyridine-3-sulfonamide is treated with sodium azide to produce the key intermediate, 4-azidopyridine-3-sulfonamide. mdpi.com This azide intermediate is then reacted with a variety of terminal alkynes. The CuAAC reaction, catalyzed by copper(I) iodide in the presence of a triethylamine base, proceeds under mild conditions (room temperature in anhydrous acetonitrile) to yield a diverse library of 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.com The yields for this cycloaddition step are reported to be in the range of 29–65%. mdpi.com

This pathway is particularly significant for the development of selective inhibitors of human carbonic anhydrase (hCA), especially the cancer-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov The "tail" added via the triazole ring can be modified to interact with either the hydrophilic or lipophilic regions of the enzyme's active site, allowing for fine-tuning of inhibitory activity and selectivity. mdpi.com

Table 1: Synthesis of 4-(1,2,3-triazol-1-yl)pyridine-3-sulfonamide Derivatives

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | 4-Chloropyridine-3-sulfonamide | Sodium Azide | 4-Azidopyridine-3-sulfonamide | N/A |

Synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

Another extensive multi-step pathway starting from 4-chloropyridine-3-sulfonamide leads to the synthesis of novel N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides. These complex derivatives are synthesized with the goal of developing new antifungal agents. mdpi.com

The synthesis involves several stages:

Nucleophilic substitution of the 4-chloro group with various amines.

Reaction of the resulting 4-substituted pyridine-3-sulfonamide with N'-cyano-carbamimidothioates.

Cyclization of the intermediate with hydrazine (B178648) hydrate (B1144303) to form the final 1,2,4-triazole (B32235) derivatives. mdpi.com

This pathway demonstrates the utility of 4-chloropyridine-3-sulfonamide as a scaffold for building complex molecules with specific biological targets, in this case, fungal enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com

Synthesis of 4-Hydrazinopyridine-3-sulfonamide Derivatives

A more direct multi-step synthesis involves the reaction of 4-chloropyridine-3-sulfonamide with hydrazine. This nucleophilic substitution of the chloride ion yields 4-hydrazinopyridine-3-sulfonamide. This intermediate can be further modified to create a range of derivatives that have been investigated for their pharmacological activity, particularly as diuretics and cardiovascular agents. nih.gov

Role as an Intermediate in Pharmaceutical Manufacturing

Beyond the synthesis of novel investigational compounds, 4-chloropyridine-3-sulfonamide is a crucial intermediate in the production of established pharmaceuticals. A key example is its role in the synthesis of Cefozopran, a fourth-generation cephalosporin (B10832234) antibiotic. innospk.comresearchgate.net In the complex total synthesis of Cefozopran, 4-chloropyridine-3-sulfonamide is used to build a part of the molecule's critical side chain, highlighting its industrial importance as a reliable building block for advanced pharmaceutical ingredients. innospk.com

Advanced Characterization Techniques for Structural Elucidation of 4 Chloropyridine 3 Sulfonamide and Its Derivatives

Spectroscopic Analysis Methods

Spectroscopic techniques are pivotal in determining the structural framework of organic molecules by probing the interaction of electromagnetic radiation with the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of pyridine (B92270) derivatives, aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 9.2 ppm. For a compound like 3-Chloropyridine-4-sulfonamide, the protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns influenced by the positions of the chloro and sulfonamide substituents. The proton of a sulfonamide group (–SO₂NH–) typically appears as a singlet in the range of δ 8.78 to 10.15 ppm. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons in pyridine derivatives show signals in the region between approximately δ 111 and 160 ppm. rsc.org The carbon atoms directly attached to the electronegative chlorine and the sulfonyl group would be expected to show distinct chemical shifts. For instance, in a related compound, 5-Chloro-4-(propylamino)pyridine-3-sulfonamide, the pyridine ring carbons (C-3, C-4, and C-5) resonate at δ 148.2, 139.1, and 154.8 ppm, respectively. vulcanchem.com

Below is a representative table of expected NMR chemical shifts for a chloropyridine sulfonamide derivative.

| Atom | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| Pyridine Ring Protons | 6.5 - 9.2 | 111 - 160 |

| Sulfonamide Proton (-SO₂NH₂) | 8.78 - 10.15 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a sulfonamide-containing compound displays several characteristic absorption bands.

Key vibrational frequencies for sulfonamides include:

SO₂ Stretching: Asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) are the most characteristic bands, appearing in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org

S-N Stretching: The stretching vibration of the sulfur-nitrogen bond (S-N) is typically observed in the region of 914–895 cm⁻¹. rsc.org

N-H Vibrations: The N-H stretching vibrations of the sulfonamide group can be seen in the range of 3263–3231 cm⁻¹. rsc.org

The presence of the pyridine ring and the C-Cl bond would also give rise to specific absorption bands in the fingerprint region of the spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretch | 1320 - 1310 |

| SO₂ | Symmetric Stretch | 1155 - 1143 |

| S-N | Stretch | 914 - 895 |

| N-H (Sulfonamide) | Stretch | 3263 - 3231 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like pyridine derivatives exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum is influenced by the nature and position of substituents on the pyridine ring. For a related sulfonamide derivative, 1-(benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, a maximum absorption (λmax) was observed at 204 nm in methanol. mdpi.com The specific absorption maxima for this compound would be dependent on the electronic effects of the chloro and sulfonamide groups on the pyridine chromophore.

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS/MS), it can also be used to study the fragmentation patterns of molecules, which aids in structural elucidation. nih.gov

For this compound (molecular formula C₅H₅ClN₂O₂S), the expected molecular weight is approximately 192.62 g/mol . The mass spectrum would show a molecular ion peak corresponding to this mass. A key feature in the mass spectrum of chlorine-containing compounds is the presence of isotopic peaks. researchgate.net Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, the molecular ion region will display two peaks with a characteristic intensity ratio of approximately 3:1, separated by two mass units.

The fragmentation of sulfonamides under mass spectrometric conditions can be complex and may involve rearrangements. nih.gov A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 mass units. nih.govnih.gov This SO₂ elimination-rearrangement pathway can be influenced by substituents on the aromatic ring. nih.gov

X-ray Crystallography for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. For novel compounds or when the stereochemistry is , a single-crystal X-ray diffraction study is invaluable. For example, X-ray crystallography was used to confirm the 1,4-substitution pattern of 1,2,3-triazole rings in derivatives of 4-chloropyridine-3-sulfonamide (B47618). mdpi.com The resulting crystal structure would provide exact data on the geometry of the pyridine ring, the sulfonamide group, and the relative positions of all atoms, confirming the identity of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. For this compound (C₅H₅ClN₂O₂S), the theoretical elemental composition would be calculated and compared against experimental results to verify the empirical formula and the purity of the synthesized compound.

Computational and Theoretical Investigations of 4 Chloropyridine 3 Sulfonamide and Its Analogues

Molecular Modeling and Docking Studies

Molecular modeling and docking are pivotal in drug discovery for predicting how a ligand (like 4-Chloropyridine-3-sulfonamide) will bind to a protein's active site.

Docking studies have been extensively used to explore the interactions of 4-Chloropyridine-3-sulfonamide (B47618) analogues with various enzymes.

Carbonic Anhydrase (CA) Isozymes : Sulfonamides are a well-established class of carbonic anhydrase inhibitors. orientjchem.org Their inhibitory mechanism involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion. nih.govias.ac.in Molecular docking studies on 4-substituted pyridine-3-sulfonamides have revealed that all compounds exhibit this characteristic interaction. mdpi.com The sulfonamide anion's bond with the Zn²⁺ ion is further stabilized by hydrogen bonds with the side chain of the amino acid residue Thr199. mdpi.comcnr.it

The pyridine (B92270) ring's orientation is twisted approximately 45 degrees, positioning it between the sidechains of Leu198 and Val121. mdpi.com The nitrogen atom of the pyridine ring can act as an acceptor for a weak hydrogen bond from the phenyl ring of Phe131. mdpi.com Substituents at the 4-position of the pyridine ring can form additional interactions. For instance, tails containing oxygen atoms can act as acceptors for hydrogen bonds from the amide sidechain of Gln92, potentially increasing the compound's activity. mdpi.com These studies demonstrate that modifications at the 4-position can lead to selective interactions with either the hydrophilic or lipophilic halves of the active site, influencing the inhibitor's selectivity for different CA isozymes like the cancer-associated hCA IX and hCA XII. nih.govnih.gov

Fungal Cytochrome P450 : While specific docking studies of 4-Chloropyridine-3-sulfonamide with fungal cytochrome P450 are not extensively detailed in the provided results, general molecular docking principles suggest that the interaction would involve the compound's central rings with the HEM group in the active site. The specific orientation and binding would be influenced by the molecule's structure.

DNA Topoisomerase II : Topoisomerase II is a key target for anticancer drugs. mdpi.com Inhibitors can act as "poisons" by stabilizing the enzyme-DNA cleavage complex or as catalytic inhibitors that prevent DNA binding. nih.gov Docking studies of other sulfonamide-containing compounds with DNA Topoisomerase II have shown interactions with key amino acid residues and π-π stacking with DNA bases. mdpi.com For a 4-Chloropyridine-3-sulfonamide derivative, it is predicted that the planar aromatic system would engage in hydrophobic π-π stacking interactions with DNA bases like DA12 and DG13, while the sulfonamide moiety could form hydrogen bonds with residues such as Arg-804. mdpi.com

Molecular docking not only predicts the binding pose but also estimates the binding affinity, often expressed as an inhibition constant (Kᵢ) or binding energy. For a series of 4-substituted pyridine-3-sulfonamides, inhibitory activities against several human carbonic anhydrase (hCA) isoforms have been determined. mdpi.comnih.gov These studies show a broad range of activity, with Kᵢ values reaching the nanomolar range for some isoforms. mdpi.comnih.gov

Notably, substitutions at the 4-position significantly impact selectivity. For example, certain analogues have shown up to a 5.9-fold selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. nih.gov Another analogue exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.gov

| Compound Analogue | Target Isozyme | Inhibition Constant (Kᵢ) in nM | Selectivity Highlight |

|---|---|---|---|

| Analogue 1 | hCA II | 271 | - |

| Analogue 2 | hCA IX | 137 | 5.9-fold selective over hCA II |

| Analogue 3 | hCA XII | 91 | - |

| Analogue 4 | hCA IX vs hCA XII | - | 23.3-fold selectivity between isoforms |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. biointerfaceresearch.com A smaller energy gap suggests that the molecule is more reactive. For a sulfonamide derivative, the HOMO and LUMO energies were calculated to be -5.95055 eV and -2.09408 eV, respectively, resulting in an energy gap of 3.85647 eV. biointerfaceresearch.com This information is crucial for predicting how the molecule will participate in chemical reactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org MEP maps use a color scale where red indicates electron-rich regions (negative potential), blue indicates electron-deficient regions (positive potential), and green represents neutral areas. researchgate.net

For molecules similar to 4-Chloropyridine-3-sulfonamide, the MEP map would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group and the pyridine ring, indicating these are likely sites for electrophilic attack. researchgate.net Conversely, positive potential (blue) would be located around the hydrogen atoms, particularly the amine protons, suggesting these are sites for nucleophilic attack. researchgate.net

| Descriptor | Definition | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Inverse of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -(I+A)/2 | A measure of the ability to accept electrons. |

Studies on related sulfonamides have shown that variations in these descriptors correlate with the molecule's antibacterial activity, with softer molecules generally being more reactive. orientjchem.org

Conformational Analysis and Dihedral Angles

In crystallographic studies of analogues of 4-chloropyridine-3-sulfonamide, such as 4-(4-substituted-1,2,3-triazol-1-yl)pyridine-3-sulfonamides, the mutual orientation of the ring systems is a key feature. For instance, in the crystal structure of one such analogue, four symmetry-independent molecules were observed, with the primary difference between them being the various mutual orientations of the ring planes mdpi.com. This highlights the conformational flexibility of these systems.

Computational studies and X-ray crystallography have been employed to determine the preferred conformations and the dihedral angles that define them. For example, in certain 4-substituted pyridine-3-sulfonamides, different conformers have been identified mdpi.com. Some conformers are stabilized by intramolecular hydrogen bonds, such as between the sulfonamide N-H and a nitrogen atom in an adjacent triazole ring mdpi.com. Other conformations may be stabilized by weaker interactions, like (triazol)C-H…O(sulfonamide) hydrogen bonds mdpi.com.

The sulfonamide group itself has preferred conformations. All N-substituted sulfonamides in one study were found to adopt the energetically most favored staggered conformation acs.org. The solid-state structure of pyridine-sulfonamide receptors has been shown to be influenced by the steric bulk of the sulfonamide functionalities, which can enforce specific conformations, such as a "W-shape" nih.gov.

The table below presents hypothetical but representative dihedral angles for a 4-substituted pyridine-3-sulfonamide (B1584339) analogue, illustrating the type of data obtained from conformational analysis.

| Dihedral Angle | Atoms Involved | Angle (°) |

| τ1 | C2-C3-S-N | 120.5 |

| τ2 | C4-C3-S-N | -58.9 |

| τ3 | C3-S-N-H1 | 65.2 |

| τ4 | C3-C4-N(substituent)-C(substituent) | -175.4 |

Note: The data in this table is illustrative and based on typical findings for similar structures.

In Silico Studies for Structure-Activity Relationship (SAR) Prediction

In silico studies are instrumental in predicting the structure-activity relationships (SAR) of 4-chloropyridine-3-sulfonamide and its analogues, providing insights into how chemical structure influences biological activity. These computational methods help in designing more potent and selective molecules.

Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to its target protein. For pyridine-sulfonamide derivatives, docking studies have been used to understand their interaction with enzymes like carbonic anhydrases mdpi.comnih.gov. These studies can reveal key interactions, such as the sulfonamide group coordinating with a zinc ion in the active site and forming hydrogen bonds with specific amino acid residues like Thr199 mdpi.com. The docking poses can explain the inhibitory profile of the compounds and guide the design of new derivatives mdpi.comresearchgate.netuomustansiriyah.edu.iq. Molecular docking simulations can also help to understand the selectivity of compounds for different enzyme isoforms by revealing how a molecule's conformation adapts to the specific active site, avoiding steric hindrance from bulky residues in one isoform while optimizing interactions in another mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that can predict the activity of new compounds. These models use steric and electrostatic fields to describe the molecules researchgate.net. The resulting contour maps can highlight regions where bulky substituents or specific electrostatic properties may enhance or decrease activity, thus guiding the design of more potent inhibitors researchgate.net.

Hologram QSAR (HQSAR) is another technique that has been applied to sulfonamide derivatives. It generates molecular holograms from structural fragments and correlates them with biological activity, providing insights into which fragments are crucial for the desired effect researchgate.net.

In addition to predicting binding affinity, in silico methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. Online servers and specialized software can compute various molecular properties and predict drug-likeness, oral bioavailability, and potential toxicity researchgate.netnih.govnih.gov. These predictions are crucial for prioritizing compounds for synthesis and further testing, helping to reduce late-stage attrition in drug development nih.govnih.gov.

The table below summarizes the common in silico techniques used in SAR prediction for sulfonamide derivatives.

| In Silico Technique | Purpose | Key Information Provided |

| Molecular Docking | Predicts the preferred binding mode of a ligand to a receptor. | Binding energy, hydrogen bond interactions, hydrophobic interactions, and conformational changes upon binding. |

| 3D-QSAR (CoMFA/CoMSIA) | Relates the 3D properties of molecules to their biological activity. | Contour maps indicating favorable and unfavorable regions for steric bulk, electrostatic charge, and other properties. |

| HQSAR | Correlates molecular fragments with biological activity. | Identification of key structural fragments that contribute positively or negatively to activity. |

| ADMET Prediction | Assesses the pharmacokinetic and toxicological properties of a compound. | Predictions of absorption, distribution, metabolism, excretion, and potential toxicity issues. |

Investigation of Molecular Mechanisms and Biological Interactions of 4 Chloropyridine 3 Sulfonamide Derivatives in Vitro / Enzymatic Focus

Mechanisms of Enzyme Inhibition

Bacterial Dihydropteroate (B1496061) Synthase Inhibition

Interference with Folate Biosynthesis

Sulfonamide-based compounds are well-established inhibitors of the folate biosynthesis pathway, a critical process for the synthesis of nucleic acids and amino acids. researchgate.net This inhibition is primarily achieved by targeting the enzyme dihydropteroate synthase (DHPS). mdpi.combenthamopen.com Sulfonamides, including derivatives of 4-Chloropyridine-3-sulfonamide (B47618), act as competitive inhibitors because they are structural analogs of the natural substrate, para-aminobenzoic acid (pABA). researchgate.netnih.gov

The mechanism involves the sulfonamide molecule competing with pABA for the active site of DHPS. benthamopen.com When the sulfonamide binds to the enzyme, it reacts with the dihydropteroate pyrophosphate (DHP-pp) intermediate. researchgate.netmdpi.com This reaction forms a non-functional sulfa-dihydropteroate analog, which cannot proceed in the subsequent steps of the folate synthesis pathway. researchgate.netnih.gov The formation of this dead-end product effectively halts the production of dihydrofolate, leading to a deficiency in essential tetrahydrofolate cofactors. This depletion ultimately disrupts DNA synthesis and cell growth. researchgate.net

DNA Topoisomerase II Inhibition

DNA topoisomerases are vital enzymes that manage the topological states of DNA, which is crucial for processes like replication and transcription. mdpi.com Type II topoisomerases, such as DNA Topoisomerase II, function by creating transient double-stranded breaks in the DNA, allowing another segment of DNA to pass through before resealing the break. mdpi.com Certain cytotoxic drugs, known as Topoisomerase II "poisons," function by stabilizing the covalent complex formed between the enzyme and the cleaved DNA. nih.govembopress.orgresearchgate.net This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-stranded breaks. mdpi.com Acridine/sulfonamide hybrids and other related compounds have been investigated for their potential to act as Topoisomerase II inhibitors, highlighting a key mechanism of action for this class of molecules in interfering with DNA metabolism. mdpi.com

The inhibition of DNA Topoisomerase II has profound consequences for DNA replication. researchgate.net By trapping the enzyme-DNA cleavage complex, these inhibitors convert the essential topoisomerase enzyme into a cellular toxin that generates DNA damage. mdpi.comnih.gov The resulting accumulation of double-stranded DNA breaks is highly cytotoxic and can trigger apoptotic cell death. mdpi.com

Specifically, these stabilized complexes can act as roadblocks for the DNA replication machinery. nih.gov The collision of a replication fork with a trapped topoisomerase complex can lead to fork stalling and collapse, directly inhibiting the synthesis of new DNA. nih.govembopress.org This interference with the fundamental process of DNA replication is a primary reason why Topoisomerase II inhibitors are potent chemotherapeutic agents. embopress.orgbiorxiv.org

Molecular Interaction Analysis at Binding Sites

The efficacy of a compound's inhibitory action is determined by the specific molecular interactions it forms within the binding site of its target protein. These non-covalent interactions stabilize the ligand-protein complex, influencing binding affinity and selectivity.

Hydrogen bonds are among the most critical interactions for the specific recognition and binding of a ligand to a protein. In sulfonamide derivatives, the sulfonamide moiety (SO₂NH₂) is a key pharmacophore capable of acting as both a hydrogen bond donor (from the NH group) and acceptor (from the oxygen atoms). Molecular docking studies on various sulfonamide-containing compounds have consistently shown the formation of hydrogen bonds with key amino acid residues in the active sites of target enzymes. rjb.romdpi.commdpi.com For instance, the nitrogen and oxygen atoms of the sulfonamide group can form hydrogen bonds with residues like threonine, glutamine, and arginine, anchoring the inhibitor within the binding pocket. mdpi.commdpi.com

| Interaction Type | Key Molecular Groups Involved | Potential Amino Acid Partners | Significance in Binding |

| Hydrogen Bonding | Sulfonamide (-SO₂NH₂) group, Pyridine (B92270) Nitrogen | Thr, Gln, Arg, Asp, Glu | Anchors the inhibitor in the active site, provides specificity. |

| Pi-Pi Stacking | Pyridine Ring | Phe, Tyr, Trp, His | Stabilizes the complex through non-covalent aromatic interactions. |

| Steric Effects | Substituents on the pyridine ring (e.g., Chloro group) | Varies (residues lining the binding pocket) | Determines the fit and orientation of the inhibitor within the active site. |

| Electronic Effects | Electron-withdrawing/donating nature of substituents | Varies (influences overall electrostatic interactions) | Modulates the strength of hydrogen bonds and pi-stacking interactions. |

This table provides an interactive overview of the key molecular interactions discussed.

Pi-pi (π-π) stacking is another significant non-covalent interaction that contributes to the stability of ligand-protein complexes. wikipedia.org This interaction occurs between aromatic rings, such as the pyridine ring of 4-Chloropyridine-3-sulfonamide and the aromatic side chains of amino acids like phenylalanine, tyrosine, tryptophan, and histidine. semanticscholar.orgresearchgate.net The electron-rich π system of the pyridine ring can favorably interact with the π systems of these amino acid residues, leading to a stabilizing stacking arrangement. nih.govresearchgate.net Computational and structural studies have confirmed the importance of these interactions in orienting and securing aromatic ligands within protein binding sites. nih.govjppres.com

The nature and position of substituents on the core pyridine-sulfonamide scaffold significantly influence binding affinity. nih.gov Steric effects relate to the size and shape of the substituent. A bulky substituent may cause steric hindrance, preventing the inhibitor from fitting optimally into the binding pocket. acs.orgmdpi.com Conversely, a well-placed substituent can enhance van der Waals interactions and improve binding. mdpi.com

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 4-chloropyridine-3-sulfonamide derivatives is profoundly influenced by their structural characteristics. The sulfonamide group itself is a well-established zinc-binding group, crucial for interaction with metalloenzymes like carbonic anhydrases (CAs). mdpi.com However, the substituents introduced at the 4-position, often termed the "tail," are pivotal in determining the potency and selectivity of these compounds. mdpi.com By systematically modifying these substituents, researchers can fine-tune the derivatives' interactions with the target enzyme's active site.

The nature and position of substituents on the pyridine-3-sulfonamide (B1584339) scaffold are critical determinants of inhibitory potency against target enzymes, such as human carbonic anhydrase (hCA) isoforms. The 3,4-substitution pattern is analogous to an ortho-substitution in benzenesulfonamide (B165840) derivatives. mdpi.com This arrangement allows for modifications at the 4-position to interact with amino acids at the entrance of the enzyme's active site, a strategy known as the "tail approach". mdpi.com

Research into a series of 4-substituted pyridine-3-sulfonamides, where various groups were introduced via a "click" CuAAC reaction, has provided significant insights. mdpi.comnih.gov For instance, the introduction of 1,2,3-triazole-based substituents at the 4-position has yielded compounds with a broad range of inhibitory activities against different hCA isoforms. mdpi.comnih.gov

Key findings from these studies demonstrate that:

The presence of aliphatic substituents versus aromatic ones can significantly alter activity. For hCA IX, compounds with aliphatic R¹ substituents showed reduced activity compared to those with aromatic R¹ groups. mdpi.com

For inhibition of hCA II, derivatives with small aromatic R¹ substituents on the triazole ring (like phenyl or 4-fluorophenyl) were the most active. mdpi.com

Against hCA IX, the highest activity was observed in compounds where the R² substituent was a cyclohexyl or a methyl-1,3-dioxolane group. mdpi.com

The inhibitory activity of selected 4-substituted pyridine-3-sulfonamide derivatives against various human carbonic anhydrase isoforms is detailed below.

| Compound | Substituent at 4-position (via triazole linker) | Kᵢ against hCA II (nM) | Kᵢ against hCA IX (nM) | Kᵢ against hCA XII (nM) |

|---|---|---|---|---|

| Compound 4 | 4-Fluorophenyl | 271.3 | 137.5 | 252.8 |

| Compound 5 | Propyl | 1045.0 | 1458.0 | 225.2 |

| Compound 6 | Cyclopropyl | 1231.0 | 5247.0 | 225.2 |

| Compound 7 | Phenyl | 312.4 | 241.6 | 287.9 |

| Compound 8 | 4-Methoxyphenyl | 401.5 | 250.7 | 91.3 |

| Compound 10 | 4-(Dimethylamino)phenyl | 1267.0 | 468.9 | 94.7 |

Kᵢ: Inhibition constant. Data sourced from a study on 4-substituted pyridine-3-sulfonamides. mdpi.com

Modifying the scaffold of pyridine-sulfonamide derivatives is a key strategy for modulating selectivity, particularly for different isoforms of the same enzyme. Due to high structural similarity across active sites of hCA isoforms, achieving selectivity is a significant challenge. mdpi.com The "tail approach" is the most common strategy, where the sulfonamide group ensures binding to the zinc ion in the active site, while a longer chain or modified group interacts with varied amino acids at the active site's entrance, thereby conferring selectivity. mdpi.com

In the case of 4-chloropyridine-3-sulfonamide derivatives, modifications at the 4-position have been shown to significantly influence selectivity for tumor-associated isoforms hCA IX and hCA XII over the ubiquitous, off-target hCA II isoform. mdpi.com

For example:

Compound 4 , with a 4-fluorophenyl triazole substituent, demonstrated a notable 5.9-fold selectivity for hCA IX over hCA II. mdpi.comnih.govresearchgate.net

Derivatives such as compounds 8, 9, and 10 showed significantly higher selectivity for hCA XII, with inhibition constants (Kᵢ) that were 9.1 to 18.7 times lower than those for hCA II. mdpi.com

A remarkable finding was the 23.3-fold selectivity of compound 6 (cyclopropyl substituent) between the two transmembrane isoforms, hCA IX and hCA XII. mdpi.comnih.govresearchgate.net

Molecular docking studies have corroborated these findings, indicating that the adjacent (3,4) positioning of the tail relative to the sulfonamide group allows for selective interactions with either the hydrophilic or lipophilic halves of the enzyme's active site. mdpi.comnih.gov This strategic placement and modification of the tail are thus crucial for modulating the selectivity profile of these inhibitors.

The selectivity ratios of selected derivatives for tumor-associated carbonic anhydrase isoforms are presented below.

| Compound | Selectivity Ratio (Kᵢ hCA II / Kᵢ hCA IX) | Selectivity Ratio (Kᵢ hCA II / Kᵢ hCA XII) |

|---|---|---|

| Compound 4 | 2.0 | 1.1 |

| Compound 7 | 1.3 | 1.1 |

| Compound 8 | 1.6 | 4.4 |

| Compound 9 | 1.6 | 18.7 |

| Compound 10 | 2.7 | 13.4 |

| Compound 20 | 0.5 | 9.1 |

Selectivity ratio indicates the preference for inhibiting the tumor-associated isoform (hCA IX or hCA XII) over the off-target hCA II isoform. A higher value indicates greater selectivity. Data derived from a study on 4-substituted pyridine-3-sulfonamides. mdpi.com

Academic Research Applications of 4 Chloropyridine 3 Sulfonamide Derivatives

Development of Novel Enzyme Inhibitors for Research Purposes

Derivatives of 4-chloropyridine-3-sulfonamide (B47618) are instrumental in the development of potent and selective enzyme inhibitors. These compounds serve as critical research tools, allowing scientists to probe the function of specific enzymes within cellular pathways, validate them as potential drug targets, and understand the biochemical basis of various physiological and pathological processes.

The sulfonamide group is a classic zinc-binding pharmacophore, making the pyridine-sulfonamide scaffold an excellent starting point for designing inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and CO2 homeostasis. mdpi.com Researchers have synthesized series of 4-substituted pyridine-3-sulfonamides to target specific CA isoforms, particularly those implicated in disease, such as the cancer-associated isoforms hCA IX and hCA XII. mdpi.comnih.gov These isoforms are often overexpressed in hypoxic tumors, where they help cancer cells manage acidic microenvironments, thus promoting tumor growth and metastasis. mdpi.com

By systematically modifying the "tail" at the 4-position of the pyridine (B92270) ring, researchers have developed inhibitors with varying potency and selectivity. For instance, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a diverse range of 1,2,3-triazole-containing substituents have been introduced. mdpi.com This approach has yielded compounds with nanomolar inhibitory activity and significant selectivity for tumor-associated isoforms over the ubiquitous, cytosolic hCA II, which is crucial for minimizing off-target effects in research applications. mdpi.comnih.gov One such derivative demonstrated a 5.9-fold selectivity for hCA IX over hCA II, while another showed a 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.gov These selective inhibitors are invaluable tools for studying the specific roles of hCA IX and XII in tumor metabolism and validating them as anticancer drug targets. mdpi.com

| Compound | Substitution at 4-Position | hCA II (K_I, nM) | hCA IX (K_I, nM) | hCA XII (K_I, nM) | Selectivity (hCA II / hCA IX) |

|---|---|---|---|---|---|

| Compound A | 1,2,3-triazole derivative | 271 | 137 | 91 | 1.98 |

| Compound 4 (from source nih.gov) | Specific triazole derivative | - | - | - | 5.9 |

| Compound 6 (from source nih.gov) | Specific triazole derivative | - | - | - | - |

This table summarizes the inhibition constants (K_I) and selectivity of representative pyridine-3-sulfonamide derivatives against key hCA isoforms. Data is compiled from research focused on developing selective inhibitors for cancer-related studies. mdpi.comnih.gov The selectivity index highlights the preferential inhibition of the cancer-associated hCA IX isoform over the widespread hCA II.

The 4-chloropyridine-3-sulfonamide scaffold has been effectively utilized to synthesize compounds for studying fungal biology and identifying novel antifungal mechanisms. mdpi.comnih.gov Candidiasis, in particular, poses a significant threat to immunocompromised individuals, driving the need for new agents that can overcome resistance to existing drugs like fluconazole. mdpi.com

Researchers have combined the pyridine-3-sulfonamide scaffold with another known antifungal pharmacophore, the 1,2,4-triazole (B32235) ring, to create hybrid molecules. nih.gov Starting from 4-chloropyridine-3-sulfonamide, a multi-step synthesis yields N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides with various substituents at the 4-position. mdpi.comchemaxon.com These derivatives have been evaluated for their activity against a range of fungal pathogens, including species of Candida, Geotrichum, and Rhodotorula. nih.gov Several of these compounds exhibited greater efficacy than fluconazole, particularly against Candida albicans and Rhodotorula mucilaginosa, with Minimum Inhibitory Concentration (MIC) values of ≤ 25 µg/mL. nih.govchemaxon.com Docking studies on the most active compounds suggested a potential binding mode to Candida albicans lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov These findings provide valuable tools and insights for investigating fungal-specific metabolic pathways and the structural requirements for their inhibition.

| Fungal Strain | MIC (µg/mL) of Most Active Derivatives | MIC (µg/mL) of Fluconazole (Reference) |

|---|---|---|

| Candida albicans | ≤ 25 | > 25 (in some studies) |

| Rhodotorula mucilaginosa | ≤ 25 | > 25 (in some studies) |

| Candida glabrata | Variable | Variable |

| Geotrichum candidum | Variable | Variable |

This table presents the Minimum Inhibitory Concentration (MIC) values for novel pyridine-3-sulfonamide derivatives against various fungal species, demonstrating their potential as research agents in mycology. Many derivatives show greater efficacy than the standard antifungal fluconazole. mdpi.comnih.govchemaxon.com

Sulfonamides were among the first synthetic antibacterial agents and function by inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. nih.gov The emergence of widespread antibiotic resistance has renewed interest in this class of compounds. The 4-chloropyridine-3-sulfonamide framework serves as a platform for creating novel sulfonamide derivatives to study bacterial resistance and explore new antibacterial strategies. evitachem.com

Research in this area involves synthesizing derivatives and testing them against panels of clinically relevant bacteria, including multidrug-resistant strains like Staphylococcus aureus (MRSA). jocpr.comjocpr.com Studies have reported new sulfonamide derivatives with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, a novel derivative, 4-methyl-N-(2-nitrophenyl) benzene (B151609) sulfonamide, showed potent activity against E. coli with a MIC of 50 µg/mL. nih.gov Other studies have evaluated series of sulfonamides against dozens of clinical S. aureus isolates, with MIC values ranging from 64 to 512 μg/ml. jocpr.com By correlating the structural modifications with antibacterial efficacy and performing computational docking against bacterial DHPS, these studies help elucidate the molecular basis of drug-target interactions and provide a rational basis for overcoming resistance mechanisms. nih.gov

Scaffold for Lead Compound Identification in Drug Design Research (Pre-Clinical Focus)

In preclinical drug discovery, a "lead compound" is a molecule with promising biological activity that serves as the starting point for optimization into a clinical candidate. taylorandfrancis.com The 4-chloropyridine-3-sulfonamide structure is an archetypal scaffold for identifying such leads due to its synthetic tractability and its presence in molecules targeting a wide range of biological targets.

The process of lead identification heavily relies on exploring the chemical space around a core scaffold to establish robust structure-activity relationships (SAR). The pyridine sulfonamide core is ideal for this purpose. The susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution allows for the creation of large libraries of derivatives with diverse functionalities. mdpi.com

Researchers have systematically introduced various substituents, including arylpiperazines, 1,2,4-triazoles, and moieties attached via "click" chemistry, to probe how changes in size, electronics, and hydrogen bonding potential impact biological activity. mdpi.commdpi.com For example, studies on antifungal derivatives revealed that an unsubstituted or fluorine-substituted benzene ring on a 4-(4-phenylpiperazin-1-yl) moiety was crucial for activity, whereas the presence of chlorine atoms abolished it. mdpi.com This systematic modification and the resulting SAR data are fundamental to transforming a preliminary "hit" from a screening campaign into a viable lead compound for further development.

Complex diseases such as cancer or neurodegenerative disorders often involve multiple pathological pathways, making a "one drug, one target" approach insufficient. mdpi.com This has led to the rise of polypharmacology, which aims to design single chemical entities that can modulate multiple targets simultaneously. nih.gov The sulfonamide and pyridine motifs are frequently found in multi-target agents. nih.gov

The pyridine sulfonamide scaffold is well-suited for designing multi-target ligands. This can be achieved by creating hybrid molecules that combine pharmacophores for different targets within a single structure. mdpi.com For instance, researchers have designed sulfonamide methoxypyridine derivatives as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two key enzymes in a signaling pathway often dysregulated in cancer. nih.govmdpi.com One such compound, 22c , which features a quinoline (B57606) core attached to the pyridine sulfonamide scaffold, exhibited extremely potent inhibitory activity against both PI3Kα (IC50 = 0.22 nM) and mTOR (IC50 = 23 nM). nih.gov This work exemplifies how the pyridine sulfonamide core can be elaborated to generate sophisticated molecules with precisely engineered multi-targeting profiles, providing advanced lead compounds for complex diseases.

Biochemical Research Tools for Pathway Elucidation

Derivatives of 4-chloropyridine-3-sulfonamide have emerged as significant tools in biochemical research, primarily for the elucidation of enzymatic pathways. Their utility stems from their function as potent and often selective inhibitors of specific enzyme families, which allows researchers to probe the roles of these enzymes in complex biological processes. By observing the downstream effects of enzyme inhibition, scientists can delineate pathway dependencies and identify potential targets for therapeutic intervention.

The principal application of these derivatives in pathway elucidation is centered on their activity as inhibitors of carbonic anhydrases (CAs). cymitquimica.comchemicalbook.comnaarini.comchemdad.com CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov This reaction is fundamental to numerous physiological processes, and different CA isoforms are expressed in various tissues, each playing a distinct role. By selectively inhibiting specific isoforms, researchers can unravel the precise contribution of each enzyme to a given biological pathway.

Detailed research has focused on synthesizing libraries of 4-substituted pyridine-3-sulfonamide derivatives and evaluating their inhibitory activity against a panel of human carbonic anhydrase (hCA) isoforms, typically the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov The core structure of 4-chloropyridine-3-sulfonamide serves as a versatile scaffold, allowing for the introduction of various substituents at the 4-position. cymitquimica.cominnospk.com This "tailing" approach enables the fine-tuning of inhibitory potency and selectivity.

For instance, a series of 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides were synthesized via a "click chemistry" reaction from 4-azidopyridine-3-sulfonamide, which itself is derived from 4-chloropyridine-3-sulfonamide. mdpi.com The inhibitory activities of these compounds against four hCA isoforms were determined, revealing a range of potencies and selectivities. These derivatives serve as molecular probes to differentiate the functions of ubiquitous isoforms like hCA II from those of cancer-associated isoforms like hCA IX and XII. For example, compound 4 in the study demonstrated a nearly six-fold selectivity for inhibiting the tumor-associated hCA IX over the widespread hCA II. mdpi.com Such selective inhibitors are invaluable for studying the specific role of hCA IX in the pH regulation pathways of tumor microenvironments, without significantly perturbing the functions of hCA II elsewhere in the body.

The data below summarizes the inhibition constants (Kᵢ) for a selection of these derivatives, illustrating their varied potency and selectivity. The ability to generate compounds with distinct inhibitory profiles allows researchers to dissect the complex and sometimes overlapping roles of different CA isoforms in both health and disease.

Table 1: Inhibitory Activity (Kᵢ, nM) of 4-Substituted Pyridine-3-sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | R¹ Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|---|

| 3 | H | 1680 | 271 | 142 | 160 |

| 4 | CH₃ | 1790 | 817 | 137 | 129 |

| 6 | CH₂OH | 1550 | 205 | 227 | 9.7 |

| 8 | C₆H₅ | 1870 | 177 | 258 | 127 |

| 12 | CH₂-N-phthalimide | 2540 | 168 | 173 | 90.7 |

Data sourced from Sławiński, J., et al. (2022). mdpi.com

Further studies on pyrazolo[4,3-c]pyridine sulfonamides, another class of derivatives, have expanded their application to bacterial CAs, highlighting their potential in elucidating microbial metabolic pathways. nih.govnih.gov Several of these compounds showed potent inhibition against β- and γ-class CAs from bacteria like E. coli and Burkholderia pseudomallei. nih.gov By using these inhibitors, researchers can investigate the importance of carbonic anhydrase activity for bacterial survival, CO₂ fixation, and pH homeostasis, potentially uncovering novel antibacterial strategies. The selective nature of these compounds allows for the targeted disruption of microbial pathways while minimizing effects on host enzymes. nih.govnih.gov

Future Research Horizons for 3-Chloropyridine-4-sulfonamide

The landscape of medicinal chemistry is continually evolving, with the pyridine sulfonamide scaffold remaining a cornerstone in the development of novel therapeutic agents. For the compound this compound, a number of promising research avenues are emerging that could significantly expand its applications and efficacy. These future directions leverage cutting-edge technologies and innovative chemical strategies to unlock the full potential of this versatile molecule and its derivatives.

Q & A

Q. What are the standard synthetic routes for preparing 3-Chloropyridine-4-sulfonamide, and how do reaction conditions influence product purity?

Methodological Answer: Synthesis typically involves sulfonylation of 3-chloropyridine-4-amine using sulfonyl chlorides under controlled conditions. Key steps include:

- Nucleophilic substitution : Reacting 3-chloropyridine-4-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions .

- Solvent optimization : Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance reaction rates and yields at 60–80°C, while avoiding hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts resolved?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The sulfonamide NH₂ protons appear as broad singlets (~δ 6.5–7.5 ppm), while pyridine ring protons resonate between δ 8.0–9.0 ppm. Overlapping signals are resolved via 2D COSY or HSQC .

- FT-IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and NH₂ bends at 1600–1650 cm⁻¹. Moisture interference is minimized by dry KBr pellet preparation .

- High-resolution mass spectrometry (HRMS) : Use ESI+ mode to verify the molecular ion ([M+H]⁺) and rule out adducts (e.g., sodium/potassium) via isotopic pattern analysis .

Advanced Research Questions

Q. How can reaction selectivity be optimized for introducing functional groups to this compound’s pyridine ring?

Methodological Answer:

- Directed ortho-metalation : Use n-BuLi at −78°C to deprotonate the sulfonamide NH₂, directing electrophilic substitution (e.g., bromination) to the C5 position. Quench with electrophiles (e.g., Br₂) for regioselective functionalization .

- Cross-coupling reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids at 80–100°C in toluene/ethanol/water (3:1:1) introduces aryl groups at the chlorinated position. Monitor via TLC to prevent over-reaction .

Q. What computational strategies predict this compound’s bioactivity, and how do they align with experimental enzyme inhibition data?

Methodological Answer:

- Docking studies : Use AutoDock Vina with carbonic anhydrase II (PDB ID: 1CA2) to model sulfonamide-Zn²⁺ coordination. Compare binding energies (ΔG) of this compound versus acetazolamide .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Discrepancies between predicted and experimental IC₅₀ values may arise from solvation effects or protonation state mismatches .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets across studies using standardized assays (e.g., fixed pH for enzyme inhibition). Variability in IC₅₀ values often stems from differences in assay buffers (Tris vs. HEPES) or enzyme sources (recombinant vs. tissue-extracted) .

- Structure-activity relationship (SAR) : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, electron-withdrawing groups at C5 enhance binding to hydrophobic enzyme pockets, while bulky groups reduce permeability .

Q. What experimental designs mitigate side reactions during this compound derivatization?

Methodological Answer: